3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a nitromethyl group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-5-(trifluoromethyl)pyridine followed by the introduction of the nitromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent functionalization of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using specialized equipment to handle the corrosive and hazardous nature of the reagents. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The nitromethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(trifluoromethyl)pyridine: Lacks the nitromethyl group, resulting in different reactivity and applications.
2-(Nitromethyl)-5-(trifluoromethyl)pyridine:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitromethyl group, leading to variations in its chemical properties.
Uniqueness
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) and the nitromethyl group makes it a versatile compound in various chemical transformations and research applications.
Properties
IUPAC Name |
3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJRXNYDDTTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.